9-Methyl-9H-pyrido[3,4-B]indole hydrochloride
Description
Historical Context of β-Carboline Alkaloid Research
The journey into the world of β-carboline alkaloids, a class of compounds to which 9-Methyl-9H-pyrido[3,4-b]indole belongs, is a rich narrative that intertwines ethnobotany, chemistry, and pharmacology. These indole (B1671886) alkaloids, characterized by a tricyclic pyrido[3,4-b]indole ring structure, are widely distributed in nature, found in various plants, marine creatures, insects, and even within mammalian tissues and fluids. nih.gov
Historically, the investigation of β-carbolines began with the isolation of harmine (B1663883) and harmaline (B1672942) from the seeds of Peganum harmala in the 19th century. These initial discoveries paved the way for a deeper exploration of this chemical family. A pivotal moment in the synthetic history of these compounds was the development of the Pictet-Spengler reaction. This reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, provided a versatile and efficient method for constructing the tetrahydro-β-carboline skeleton, a common precursor to the fully aromatic β-carbolines. nih.gov More recent synthetic advancements have further refined and expanded the toolkit for creating diverse β-carboline derivatives. mdpi.com
Significance of the Pyrido[3,4-B]indole Scaffold in Medicinal Chemistry
The pyrido[3,4-b]indole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide array of biological targets. This structural motif serves as a foundational blueprint for the design and synthesis of novel therapeutic agents. beilstein-journals.org The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. beilstein-journals.org
Academic research has extensively demonstrated the broad spectrum of biological activities associated with this scaffold, including antitumor, antiviral, antiparasitic, and antimicrobial properties. nih.gov For instance, derivatives of the pyrido[3,4-b]indole structure have been investigated as potent anticancer agents, with some showing efficacy against aggressive cancers such as metastatic pancreatic cancer, non-small cell lung cancer, and triple-negative breast cancer. nih.govnih.gov The indole nucleus within the scaffold is a key feature in many established anticancer drugs, highlighting its importance in the development of new oncological therapies. nih.gov
Overview of 9-Methyl-9H-pyrido[3,4-B]indole Hydrochloride as a Research Compound
9-Methyl-9H-pyrido[3,4-b]indole, also known by the common name harmane, is a naturally occurring β-carboline alkaloid. smolecule.com The hydrochloride salt of this compound is often utilized in research settings to enhance solubility and stability for experimental use. The core structure features a tricyclic system with a methyl group attached to the nitrogen at position 9 of the indole ring. smolecule.com
This compound is a subject of interest due to its diverse biological activities, which are under active investigation. It serves as a valuable building block in organic synthesis, allowing for the creation of more complex molecules with potential therapeutic applications. nih.gov Research has pointed towards its potential in several areas, including neuroprotection and as an anti-leishmanial agent. nih.gov
Below is a table summarizing some of the key physicochemical properties of the freebase form, harmane.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 2521-07-5 |
| IUPAC Name | 9-methylpyrido[3,4-b]indole |
| Synonyms | 9-methyl-beta-carboline, Harmane |
Note: The data in this table primarily refers to the freebase form, 9-Methyl-9H-pyrido[3,4-b]indole.
Scope and Objectives of Academic Investigations into this compound
Academic investigations into this compound are multifaceted, with the overarching goal of elucidating its pharmacological profile and potential therapeutic applications. A significant area of focus is its effects on the central nervous system. Researchers are exploring its neuroprotective and neuroregenerative properties, particularly in the context of neurodegenerative diseases. nih.gov Studies have also delved into its potential as a cognitive enhancer.
Another major thrust of academic inquiry is its potential as an anticancer agent. Research is ongoing to understand the mechanisms by which it and its derivatives may inhibit the growth of various cancer cell lines. nih.govnih.gov Furthermore, its activity against parasitic organisms, such as Leishmania, is also a subject of study. nih.gov
The following table details some of the key areas of academic investigation into this compound.
| Research Area | Focus of Investigation | Key Findings/Observations |
| Neuropharmacology | Neuroprotective and neuroregenerative effects, cognitive enhancement. | Has shown potential neuroprotective effects on dopaminergic neurons. nih.gov May act as a cognitive enhancer. |
| Oncology | Anticancer activity against various cancer cell lines. | Derivatives of the parent scaffold have demonstrated potent broad-spectrum anticancer activity. nih.govnih.gov |
| Parasitology | Anti-leishmanial activity. | Derivatives have shown potent inhibition of Leishmania infantum and Leishmania donovani. nih.gov |
| Enzymology | Inhibition of monoamine oxidase (MAO). | Has demonstrated inhibitory properties against MAO-A and MAO-B. nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
9-methylpyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.ClH/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14;/h2-8H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJMJBPQJQWHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=NC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Approaches and Methodologies for 9 Methyl 9h Pyrido 3,4 B Indole Hydrochloride and Its Derivatives
Established Synthetic Routes for the Pyrido[3,4-B]indole Core System
The pyrido[3,4-b]indole skeleton, commonly known as the β-carboline ring system, is a prevalent motif in numerous natural alkaloids. echemcom.com Its synthesis has been a subject of extensive research, leading to several robust methodologies.
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline precursors. researchgate.net Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govwikipedia.org The reaction proceeds through the formation of a Schiff base, which then generates an electrophilic iminium ion under acidic conditions. wikipedia.orgrsc.org This intermediate undergoes an intramolecular electrophilic attack on the electron-rich indole (B1671886) ring at the C-2 position to form a spirocycle, which rearranges and deprotonates to yield a 1,2,3,4-tetrahydro-β-carboline (THβC). wikipedia.org
The choice of catalyst is crucial for the reaction's success. A variety of Brønsted acids (e.g., HCl, TFA, p-TsOH) and Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) have been employed to facilitate the cyclization. echemcom.comrsc.org Reaction conditions can be tailored, with some procedures utilizing microwave irradiation or specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to improve yields and reaction times. echemcom.comrsc.org
The THβC intermediate is often not the final product. To obtain the fully aromatic β-carboline ring system, a subsequent oxidation (dehydrogenation) step is required. This aromatization can be achieved using a range of reagents and conditions, as detailed in the table below.
| Dehydrogenation Reagent | Conditions | Comments |
| Sulfur (S) | Refluxing in xylenes | A traditional method, often requiring long reaction times (6-48 hours). nih.gov |
| Palladium on Carbon (Pd/C) | Refluxing in xylenes | Another classic method, can also require extended reaction times. nih.gov |
| **Selenium Dioxide (SeO₂) ** | Refluxing in dioxane or acetic acid | Effective but uses a toxic selenium reagent. nih.gov |
| 2-Iodoxybenzoic Acid (IBX) | DMSO, room temperature | A mild and convenient modern reagent, avoiding harsh conditions. nih.gov |
| Silver Carbonate (Ag₂CO₃) | Refluxing in DMF with Li₂CO₃ | A silver-promoted oxidation method developed for THβC hydrochloride salts. researchgate.net |
| N-Chlorosuccinimide (NCS) | Dichloromethane | Used for decarboxylative aromatization of THβC-carboxylic acids. nih.gov |
This two-step sequence—Pictet-Spengler condensation followed by aromatization—provides a versatile and widely used pathway to the β-carboline core. researchgate.net
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a fundamental method for constructing the indole ring itself. wikipedia.orgnih.gov While the Pictet-Spengler reaction builds the pyridine (B92270) ring onto an existing indole, the Fischer synthesis can be strategically employed to form the pyrrole (B145914) ring (B-ring) of the β-carboline system. ljmu.ac.ukrsc.org
The reaction involves heating a phenylhydrazone, derived from a substituted phenylhydrazine (B124118) and an appropriate ketone or aldehyde, in the presence of an acid catalyst. wikipedia.orgnih.gov The mechanism proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of a protonated ene-hydrazine intermediate, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnih.gov
In the context of β-carboline synthesis, a suitably functionalized ketone, such as a 4-piperidone (B1582916) derivative, can be reacted with a phenylhydrazine. rsc.org The resulting phenylhydrazone is then subjected to Fischer cyclization conditions (e.g., acetic acid, polyphosphoric acid) to construct the indole ring fused to the pre-existing piperidine (B6355638) ring, thereby forming the β-carboline framework. wikipedia.orgrsc.org This approach offers an alternative disconnection strategy, particularly for complex or highly substituted β-carbolines where the requisite tryptamine for a Pictet-Spengler reaction may be less accessible.
Targeted Synthesis of 9-Methyl-9H-pyrido[3,4-B]indole Hydrochloride
The specific synthesis of 9-Methyl-9H-pyrido[3,4-b]indole (also known as 9-Me-BC or harmane) can be achieved through several routes, most commonly by methylation of the parent β-carboline (norharmane).
One prominent method is the Eschweiler-Clarke reaction. smolecule.com This reaction performs a reductive methylation of the indole nitrogen (N-9) of norharmane using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. smolecule.com The process involves the formation of an iminium ion intermediate which is subsequently reduced by a hydride from formic acid, yielding the N-methylated product. smolecule.com
Alternatively, synthesis can begin with a Pictet-Spengler reaction between tryptamine and formaldehyde to produce the THβC, which is then aromatized to norharmane. The norharmane is subsequently N-methylated at the indole nitrogen using a methylating agent like methyl iodide or dimethyl sulfate.
Regardless of the synthetic route to the free base, the final step to obtain the hydrochloride salt involves treating a solution of 9-Methyl-9H-pyrido[3,4-b]indole with hydrochloric acid (HCl), typically in an ethereal or alcoholic solvent, to precipitate the salt.
| Starting Material | Reagents | Key Steps | Product |
| β-Carboline (Norharmane) | Formaldehyde, Formic Acid | Eschweiler-Clarke reductive N-methylation. | 9-Methyl-9H-pyrido[3,4-b]indole |
| Tryptamine | 1. Formaldehyde, Acid 2. Oxidizing Agent (e.g., Pd/C) 3. Methylating Agent (e.g., CH₃I) | 1. Pictet-Spengler condensation 2. Aromatization 3. N-methylation | 9-Methyl-9H-pyrido[3,4-b]indole |
| 9-Methyl-9H-pyrido[3,4-b]indole | Hydrochloric Acid (HCl) | Acid-base salt formation. | This compound |
Derivatization Strategies and Functionalization at Key Positions
The β-carboline scaffold can be functionalized at several positions to create a diverse library of derivatives. The 1 and 3-positions of the pyridine ring are common sites for modification.
The introduction of substituents at the C-1 position is readily achieved through the Pictet-Spengler reaction by varying the carbonyl component. researchgate.net Using aldehydes other than formaldehyde allows for the direct installation of alkyl or aryl groups at C-1 of the resulting THβC, which can then be aromatized. nih.govnih.gov
More advanced strategies for C-1 functionalization include:
Directed Ortho-Metalation: N-Boc-protected 9-methyl-tetrahydro-β-carboline can be deprotonated at the C-1 position using a strong base (lithiation), and the resulting organolithium intermediate can be quenched with various electrophiles (e.g., alkyl halides, carbonyl compounds) to introduce a range of substituents. acs.org
Cross-Coupling Reactions: A β-carboline can be converted to a triflate at the C-1 position, which then serves as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce diverse aryl and heteroaryl groups. acs.org
Functionalization of Scaffolds: Using 1-formyl-9H-β-carboline as a versatile starting material allows for numerous subsequent transformations of the aldehyde group to create other functional moieties. benthamdirect.com
Functionalization at the C-3 position often leverages L-tryptophan or its esters as the starting material for the Pictet-Spengler reaction. nih.gov The inherent carboxylic acid or ester group at the chiral center of tryptophan is carried through the cyclization, resulting in a THβC with a carboxyl group at C-3.
Subsequent chemical transformations can be performed on this group:
Aromatization: The THβC-3-carboxylic acid can be aromatized using various methods to yield the corresponding β-carboline-3-carboxylic acid. nih.govresearchgate.net
Amidation: The carboxylic acid can be activated (e.g., to an acid chloride or using coupling reagents like HATU or EDC) and reacted with various primary or secondary amines to form a diverse range of β-carboline-3-carboxamides. prepchem.comresearchgate.netmdpi.com
This strategy provides a reliable route to a large family of C-3 substituted β-carbolines, which are important synthetic targets.
N-Alkylation at the 9-position
The introduction of an alkyl group at the 9-position of the 9H-pyrido[3,4-b]indole (β-carboline) skeleton is a critical step in the synthesis of 9-methyl-9H-pyrido[3,4-b]indole and its derivatives. This modification significantly influences the molecule's biological and physicochemical properties. Several methodologies have been established for this transformation, with the Eschweiler-Clarke reaction being a prominent example for direct methylation.
The Eschweiler-Clarke reaction provides a direct pathway to methylate the secondary amine at the N-9 position of the parent β-carboline, norharmane. This classic reductive amination reaction utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction proceeds through the formation of an intermediate iminium ion after the initial reaction of the N-9 nitrogen with formaldehyde. Subsequently, a hydride transfer from formic acid reduces the iminium ion to yield the N-methylated product, releasing carbon dioxide in an irreversible step. This method is particularly effective because it prevents over-alkylation to form a quaternary ammonium (B1175870) salt.
Another general and widely applicable strategy for N-alkylation involves a two-step process. First, the N-H proton of the indole ring system is removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. This deprotonation renders the nitrogen at position 9 highly reactive. In the second step, the anion is treated with an alkylating agent, typically an alkyl halide like methyl iodide, in a classic SN2 reaction. This approach is versatile and is not limited to methylation, as various alkyl halides can be employed to introduce different substituents at the N-9 position. The choice of base and solvent is crucial to ensure efficient deprotonation without unwanted side reactions.
Research has also demonstrated the synthesis of other N-alkyl derivatives to study structure-activity relationships. For instance, N-ethyl derivatives of 3-formyl-9H-pyrido[3,4-b]indole have been prepared to investigate the effect of the N-9 substituent on the molecule's reactivity in subsequent transformations, such as the Morita–Baylis–Hillman reaction. beilstein-journals.org This underscores the importance of N-alkylation as a tool for fine-tuning the chemical behavior of the β-carboline scaffold.
| Method | Reagents | Key Features |
|---|---|---|
| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O), Formic Acid (HCOOH) | Direct methylation; avoids quaternization; irreversible. |
| Deprotonation followed by SN2 | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Versatile for various alkyl groups; two-step process. |
Modifications at Other Positions (e.g., 6, 7)
Functionalization of the benzene (B151609) ring portion of the 9-methyl-9H-pyrido[3,4-b]indole nucleus, particularly at positions 6 and 7, is a key strategy for developing analogues with modulated biological activities. The introduction of substituents such as halogens or alkoxy groups can significantly alter properties like metabolic stability and receptor binding affinity. These modifications are typically achieved by utilizing appropriately substituted precursors in the initial stages of the β-carboline synthesis.
One of the most powerful methods for constructing the indole core of the β-carboline system is the Fischer indole synthesis . wikipedia.orgalfa-chemistry.comthermofisher.com This reaction can be adapted to produce substituted indoles, which can then be carried forward to form the final tricyclic structure. To synthesize a 6-fluoro derivative, for example, the process would begin with a fluorinated phenylhydrazine, such as 4-fluorophenylhydrazine. This precursor is condensed with a suitable ketone or aldehyde under acidic conditions. The resulting phenylhydrazone undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield a 5-fluoro-substituted indole. This indole can then be used in a subsequent Pictet-Spengler reaction to construct the final 6-fluoro-9-methyl-9H-pyrido[3,4-b]indole skeleton.
Similarly, the introduction of a methoxy (B1213986) group at the 6-position is generally accomplished by starting the synthetic sequence with a methoxy-substituted tryptamine derivative, such as 5-methoxytryptamine (B125070). This precursor already contains the desired functional group on the indole ring. When 5-methoxytryptamine is subjected to the Pictet-Spengler reaction with an appropriate aldehyde (e.g., acetaldehyde), it cyclizes to form a tetrahydro-β-carboline intermediate. Subsequent oxidation (aromatization) and N-methylation at the 9-position yield the desired 6-methoxy-9-methyl-9H-pyrido[3,4-b]indole derivative. This "bottom-up" approach, where substituted starting materials are used to build the final complex molecule, is a highly efficient and common strategy in the synthesis of β-carboline analogues.
| Position | Substituent | Synthetic Strategy | Key Precursor Example |
|---|---|---|---|
| 6 | Fluoro (-F) | Fischer Indole Synthesis | 4-Fluorophenylhydrazine |
| 6 | Methoxy (-OCH₃) | Pictet-Spengler Reaction | 5-Methoxytryptamine |
Optimization of Synthetic Reaction Conditions for 9-Methyl-9H-pyrido[3,4-B]indole Derivatives
Optimizing reaction conditions is essential for achieving high yields, purity, and efficiency in the synthesis of 9-methyl-9H-pyrido[3,4-b]indole derivatives. A central focus of optimization has been the Pictet-Spengler reaction, which forms the core tetrahydro-β-carboline structure.
Significant improvements have been realized by moving away from harsh conditions and exploring greener, more efficient alternatives. For instance, studies on the Pictet-Spengler reaction have shown that it can be effectively facilitated by L-tartaric acid in water, a cheap and environmentally benign solvent. Research determined that using 0.5 equivalents of L-tartaric acid was optimal for achieving the highest yields of the desired crystalline tetrahydro-β-carboline products.
A major advancement in synthetic efficiency has been the application of microwave-assisted synthesis . This technology dramatically reduces reaction times compared to conventional heating methods. A microwave-mediated Pictet-Spengler procedure has been developed using 1,2-dichloroethane (B1671644) (DCE) as the solvent and trifluoroacetic acid (TFA) as the catalyst. This approach allows for the formation of tetrahydro-β-carboline salts in high yields in 20 minutes or less. A key advantage of this method is that the product often precipitates directly from the reaction mixture in high purity, which can eliminate the need for laborious purification steps like liquid-liquid extraction or column chromatography.
Furthermore, the subsequent aromatization step, which converts the tetrahydro-β-carboline intermediate to the fully aromatic β-carboline, has also been optimized using microwave irradiation. A microwave-mediated aromatization utilizing a catalytic amount of palladium on carbon (Pd/C) can be completed in 60 minutes or less, again offering a substantial improvement in time and efficiency over traditional methods. These optimized, microwave-assisted procedures are scalable and tolerate a wide range of functional groups, making them powerful tools for the rapid synthesis of β-carboline libraries.
| Reaction Step | Method | Conditions | Typical Reaction Time | Key Advantages |
|---|---|---|---|---|
| Pictet-Spengler Cyclization | Conventional | Acid catalyst in organic solvent, heating | Several hours to days | Established methodology |
| Microwave-Assisted | TFA, DCE, Microwave irradiation | ≤ 20 minutes | Drastically reduced time; high purity/yield; simple workup | |
| Aromatization | Conventional | Oxidizing agent or catalyst (e.g., Pd/C), heating | Several hours | Effective for dehydrogenation |
| Microwave-Assisted | Pd/C, Microwave irradiation | ≤ 60 minutes | Rapid and efficient conversion |
Structure Activity Relationship Sar Studies of 9 Methyl 9h Pyrido 3,4 B Indole Hydrochloride Derivatives
Influence of Substituents on Biological Activity Profiles
The methyl group at the N9 position of the indole (B1671886) ring is a defining feature of 9-Methyl-9H-pyrido[3,4-b]indole and plays a crucial role in its biological activity. Research has shown that this specific methylation is vital for its neuroprotective and neuron-differentiating properties. nih.govresearchgate.net For instance, 9-methyl-β-carboline (9-me-BC) has been identified as a compound that exerts these protective effects, in contrast to other β-carbolines that may be neurotoxic. nih.govnih.govresearchgate.net This suggests that the N9-methyl group is a key determinant for a favorable pharmacological outcome in the context of neurodegenerative conditions.
| Compound/Derivative | Biological Context | Effect of N9-Methylation |
| 9-Methyl-β-carboline | Neuroprotection | Essential for neuroprotective and neuron-differentiating effects nih.govresearchgate.net |
| 9-Methyl-β-carboline | Enzyme Inhibition | Confers inhibitory activity against MAO-A and MAO-B nih.gov |
| Manzamine A | Antimalarial Activity | Loss of antimalarial activity and cytotoxicity nih.gov |
The 1-position of the β-carboline ring is a frequent target for chemical modification, and substitutions at this site have profound effects on the compound's affinity and selectivity for various biological targets. For example, the introduction of aryl or heteroaryl groups at the 1-position can enhance selectivity for specific 5-hydroxytryptamine (serotonin) receptor subtypes. acs.org Simple β-carbolines may only show activity against the 5-HT2B receptor, whereas 1-aryl substitution can improve selectivity for other subtypes like 5-HT2A and 5-HT2C. acs.org
In the context of anti-leishmanial agents, SAR studies of 1-phenyl-9-methyl-9H-pyrido[3,4-b]indole derivatives revealed that the nature and position of substituents on the phenyl ring are critical. aablocks.com Ortho-substitution with a methyl group significantly increased activity against Leishmania infantum promastigotes, while substitutions with other groups like methoxy (B1213986) or chloro at ortho or para positions drastically decreased the activity. aablocks.com Computational studies focusing on MAO-A inhibition have indicated that a methyl group at the C1 position engages in hydrophobic interactions within the enzyme's active site. nih.gov Furthermore, β-carboline-3-carboxylates with electron-withdrawing substituents, such as acetyl or chloro groups, at the C-1 position have shown high affinity for the benzodiazepine (B76468) recognition site. researchgate.net
| 1-Position Substituent | Target/Activity | SAR Finding |
| Aryl groups | Serotonin (B10506) Receptors | Improves selectivity for 5-HT2A and 5-HT2C subtypes acs.org |
| ortho-Methyl on Phenyl | Anti-leishmanial | Significantly increased activity aablocks.com |
| ortho/para-Methoxy/Chloro on Phenyl | Anti-leishmanial | Drastically decreased activity aablocks.com |
| Methyl group | MAO-A Inhibition | Engages in hydrophobic interactions in the active site nih.gov |
| Acetyl/Chloro group | Benzodiazepine Receptor | High affinity researchgate.net |
Modifications at the 3-position of the β-carboline nucleus are crucial for modulating the potency of these derivatives. SAR studies have shown that substituents at this position can have a conserved stereo interaction within the lipophilic pocket of GABAA/benzodiazepine receptors. nih.gov The nature of the substituent at C-3 can significantly impact binding affinity and functional activity at these receptors.
In the pursuit of novel anticancer agents, the C-3 position has been a key site for derivatization. For instance, incorporating oxadiazole and piperazine moieties at this position has been explored to enhance antitumor activity. nih.gov These studies indicated that the choice of substituent can also influence physicochemical properties like water solubility, which in turn affects biological activity. nih.gov Other research has focused on using 3-formyl-β-carboline precursors to synthesize a variety of C-3 substituted derivatives, demonstrating the versatility of this position for creating molecular diversity to optimize potency for different therapeutic targets. beilstein-journals.org
Substitutions at positions on the benzene (B151609) ring portion of the β-carboline scaffold, such as positions 6 and 7, also play a significant modulatory role. SAR studies on 3,6-disubstituted β-carbolines have shown that large substituents at the 6-position are well-tolerated and can enhance affinity and selectivity for the α1 subtype of GABAA/benzodiazepine receptors. nih.gov These bulky groups are thought to project into a specific extracellular domain of the receptor. nih.gov
The 7-position is also important for biological activity. For example, harmine (B1663883), a naturally occurring β-carboline, features a methoxy group at the 7-position. nih.gov A crystal structure of harmine bound to MAO-A has provided valuable insights, suggesting that substitutions at this position can directly influence the interaction with the enzyme's active site. nih.gov
| Position | Substituent Type | Effect | Target |
| 6 | Large/Bulky groups | Well-tolerated, can enhance affinity | GABAA/Benzodiazepine Receptors (α1 subtype) nih.gov |
| 7 | Methoxy group | Influences interaction with active site | MAO-A nih.gov |
Conformational Analysis and Molecular Recognition in SAR
Understanding the three-dimensional conformation of 9-Methyl-9H-pyrido[3,4-b]indole derivatives and their molecular recognition by biological targets is fundamental to SAR. Computational studies, including molecular dynamics (MD) simulations and dynamic pharmacophore modeling, provide an atomistic view of these interactions. nih.gov
For the inhibition of MAO-A, such studies have revealed that the β-carboline scaffold binds within the active site, with specific interactions dictating the inhibitory potency. nih.gov The analysis predicts hydrophobic interactions involving the aromatic rings and the methyl group at the C1 position. nih.gov Furthermore, substituents at other positions, such as a methoxy group, can form additional interactions with specific amino acid residues (e.g., Cys323) or water molecules within the active site. nih.gov This detailed understanding of molecular recognition allows for the rational design of new derivatives with improved binding affinity and specificity. nih.gov
SAR in Specific Biological Contexts
The principles of SAR are best illustrated by examining how structural modifications affect activity in specific therapeutic areas.
Anti-leishmanial Activity : For 1-phenyl-9-methyl-β-carboline derivatives, SAR is highly specific. Para-substitution on the phenyl ring with ortho-para directing groups like methoxy and chloro enhanced activity against promastigotes, whereas ortho-substitution with a methyl group was most effective. aablocks.com Replacing the phenyl ring with other aromatic systems like benzyl or pyridyl was not favorable for activity. aablocks.com
GABAA/Benzodiazepine Receptor Affinity : In the search for ligands selective for specific GABAA receptor subtypes, SAR studies on 3,6-disubstituted β-carbolines have been informative. Large substituents at position 6 are tolerated and can confer selectivity for the α1 subtype, while substituents at position 3 engage in key interactions within a lipophilic pocket of the receptor. nih.gov
Anticancer Activity : The design of β-carboline derivatives as potential anticancer agents has involved modifications at multiple positions. Studies have explored a series of derivatives with various aryl groups at the C-1 position and a benzyl group at the N-9 position to find better DNA intercalating agents or inhibitors of specific cancer-related proteins like cyclin-dependent kinases (CDKs). mdpi.comsciforum.net
MAO-A Inhibition : The SAR for MAO-A inhibition is well-defined by the crystal structure of harmine bound to the enzyme. nih.gov This has guided computational studies showing that hydrophobic interactions of the C1-methyl group and specific interactions of a C7-methoxy group are key to molecular recognition and inhibition. nih.gov
Anti-leishmanial SAR
The exploration of 9-Methyl-9H-pyrido[3,4-b]indole hydrochloride derivatives has identified promising candidates for the development of new anti-leishmanial agents. SAR studies highlight that substitutions at various positions on the β-carboline nucleus and its associated phenyl ring are pivotal in determining the compound's efficacy against Leishmania species.
Research into a series of piperazinyl-β-carboline-3-carboxamide derivatives has demonstrated that the nature and position of substituents on a C-1 phenyl ring significantly modulate anti-leishmanial activity. For instance, the presence of a methoxy or chloro group at the para position of the phenyl ring enhances activity against promastigotes. nih.gov Similarly, a methyl group at the ortho position of the phenyl ring has been shown to increase anti-promastigote activity. nih.gov Conversely, substitutions with other ortho-para directing groups like methoxy and chloro at the ortho position, or meta-directing groups on the phenyl ring, can drastically decrease activity. nih.gov
The core β-carboline structure itself is a known pharmacophore with anti-leishmanial properties, and modifications at positions 1, 2, 3, and 9 have been shown to yield significant activity. nih.gov Specifically, the introduction of an N-alkylcarboxamide group at the C-3 position has been a fruitful strategy in designing potent anti-leishmanial β-carboline derivatives. nih.gov
**Table 1: Anti-leishmanial Activity of 9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivatives against *L. infantum***
| Compound | R | Promastigotes EC50 (µM) | Amastigotes EC50 (µM) |
|---|---|---|---|
| 7c | 2-Cl | 3.73 | 2.6 |
| 7d | 4-OCH3 | 1.59 | 1.4 |
| 7g | 4-Cl | 1.47 | 1.9 |
| Miltefosine (B1683995) | 7.5 | 5.2 |
Anti-HIV SAR
The investigation of this compound and its analogs as anti-HIV agents has revealed that specific structural features are crucial for antiviral activity. While extensive SAR studies on a wide range of 9-methylated derivatives are not broadly available, existing research provides valuable pointers for future drug design.
A study on β-carboline derivatives indicated that a 1-formyl-β-carboline-3-carboxylic acid methyl ester demonstrated inhibitory activity against HIV-1, with a half-maximal inhibitory concentration (IC50) of 2.9 µM. researchgate.net This suggests that the presence of formyl and methyl carboxylate groups at positions C-1 and C-3, respectively, contributes to the anti-HIV effect.
Furthermore, research on a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives has shed more light on the SAR of this class of compounds. In this series, the substitution pattern on the thiophene ring and modifications at the N-9 position of the β-carboline core influenced the anti-HIV-1 activity. One of the most potent compounds in this series exhibited an EC50 of 0.53 µM against HIV-1 replication. This highlights the potential of introducing heterocyclic moieties at the C-1 position to enhance antiviral efficacy. The specific electronic and steric properties of the substituents appear to play a significant role in the interaction with viral targets.
Table 2: Anti-HIV Activity of Representative β-Carboline Derivatives
| Compound | Structure | Anti-HIV-1 Activity (IC50/EC50 in µM) |
|---|---|---|
| 1-Formyl-β-carboline-3-carboxylic acid methyl ester | 1-formyl, 3-carboxy methyl ester | 2.9 (IC50) |
| 7g from a 1-(thiophen-2-yl) series | 1-(thiophen-2-yl) derivative | 0.53 (EC50) |
Anticancer SAR
The anticancer potential of this compound derivatives has been a significant area of research, with SAR studies providing a roadmap for optimizing their cytotoxic activity. Modifications at the C-1, C-3, C-7, and N-9 positions of the β-carboline scaffold have been shown to be critical in modulating their efficacy against various cancer cell lines.
Studies on novel N9-heterobivalent β-carbolines have indicated that methylation at C-1 and methoxylation at C-7 are favorable for increased anticancer activity. monash.edu In contrast, the introduction of a 3-pyridyl or 2-thienyl group at the C-1 position, along with an aryl substituent on another β-carboline ring, can be detrimental to the cytotoxic effects. monash.edufrontiersin.org
Furthermore, research on 3,9-substituted β-carboline derivatives has revealed that a 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid derivative showed potent activity against HL-60 cells, with a half-maximal inhibitory concentration (IC50) of 4.0 μM, by inducing apoptosis. semanticscholar.org This underscores the importance of both the substituent at the N-9 position and a carboxylic acid group at the C-3 position for pro-apoptotic activity. The presence of a short alkyl or benzyl substituent at the N-9 position has been found to significantly increase antitumor activities. nih.gov
Table 3: Anticancer Activity of 9-Substituted β-Carboline Derivatives
| Compound | Cell Line | IC50 (µM) | Key Structural Features |
|---|---|---|---|
| 5b | Sarcoma 180 | <20 | N9-heterobivalent, C1-methylation, C7-methoxylation |
| 5w | Lewis lung cancer | <20 | N9-heterobivalent, C1-methylation, C7-methoxylation |
| 11a | HL-60 | 4.0 | 9-(2-methoxybenzyl), 3-carboxylic acid |
Acetylcholinesterase Inhibition SAR
Derivatives of this compound have emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. SAR studies have been instrumental in identifying the structural determinants for potent and selective AChE inhibition.
A series of 2-aryl-9-methyl-β-carbolinium bromides demonstrated excellent anti-AChE activity, with several compounds exhibiting IC50 values in the sub-micromolar range, superior to the standard drug galantamine (IC50 = 0.79 µM). The SAR analyses of these compounds revealed that the presence of an indole-N-alkyl group, such as the methyl group at N-9, significantly improves the inhibitory activity.
Furthermore, the aromatization of the C-ring of the β-carboline nucleus and the presence of substituents at the C-6, C-7, or the 4'-position of the C-2 aryl ring can also enhance activity. Molecular docking studies suggest that the β-carboline moiety of these inhibitors binds to the active site of AChE through π-π or cation-π interactions with aromatic residues. The parent compound, harmane (1-methyl-9H-pyrido[3,4-b]indole), itself is a potent and selective AChE inhibitor with an IC50 of 7.11 ± 2.00 μM. The substituent at the C-7 position of the β-carboline scaffold has been noted to play a critical role in AChE inhibition.
Table 4: Acetylcholinesterase Inhibitory Activity of 9-Methyl-β-carboline Derivatives
| Compound | IC50 (µM) | Key Structural Features |
|---|---|---|
| Harmane | 7.11 ± 2.00 | 1-methyl, N9-H |
| 2-Aryl-9-methyl-β-carbolinium bromides (13 compounds) | 0.11 - 0.76 | N9-methyl, C2-aryl, quaternized pyridine (B92270) nitrogen |
| Galantamine (Reference) | 0.79 | - |
Molecular Mechanisms and Biological Activities of 9 Methyl 9h Pyrido 3,4 B Indole Hydrochloride and Its Derivatives
Enzyme Modulation and Inhibition
The therapeutic and biological potential of 9-Methyl-9H-pyrido[3,4-b]indole hydrochloride, also known as 9-methyl-β-carboline (9-Me-BC), and its related β-carboline derivatives stems from their ability to interact with and modulate the activity of various critical enzymes. These interactions underpin the compound's observed neuroprotective, regenerative, and anti-inflammatory properties. The following sections detail the specific molecular mechanisms through which 9-Me-BC and its chemical relatives exert their influence on key enzyme systems.
Monoamine Oxidase (MAO) Inhibition
9-Methyl-9H-pyrido[3,4-b]indole is a well-documented inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. wikipedia.orgnih.gov Its inhibitory action is selective, showing a greater potency for MAO-A over MAO-B. wikipedia.org Research has quantified this inhibitory activity, establishing specific IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. For 9-methyl-β-carboline, the IC50 value for MAO-A is 1 µM, while the IC50 for MAO-B is 15.5 µM. wikipedia.orgnih.gov This inhibition of MAO is believed to contribute to the increased dopamine levels and anti-apoptotic properties observed in cell cultures treated with the compound. nih.gov
The broader class of β-carboline alkaloids includes other potent MAO inhibitors. Norharman, the parent compound of the β-carboline family, is also a potent and reversible inhibitor of both MAO-A and MAO-B, with reported IC50 values of 6.5 µM and 4.7 µM, respectively. medchemexpress.com Harman (B1672943), a closely related 1-methyl derivative, is noted to have a strong inhibitory action on MAO-A. biomolther.org This consistent activity across related structures highlights the importance of the β-carboline scaffold in MAO inhibition.
| Compound | Enzyme | IC50 Value |
| 9-Methyl-9H-pyrido[3,4-b]indole | MAO-A | 1 µM |
| 9-Methyl-9H-pyrido[3,4-b]indole | MAO-B | 15.5 µM |
| Norharman | MAO-A | 6.5 µM |
| Norharman | MAO-B | 4.7 µM |
Cytochrome P450 Inhibition
While direct inhibitory data for 9-Methyl-9H-pyrido[3,4-b]indole on cytochrome P450 (CYP) enzymes is not extensively detailed, studies on structurally similar β-carboline alkaloids demonstrate significant interactions with this enzyme superfamily, which is central to drug metabolism. Research on harmine (B1663883), harmol, and harmane revealed noncompetitive inhibition of CYP3A4, a key enzyme in drug metabolism. The inhibition constants (Ki) were determined to be 16.76 µM for harmine, 5.13 µM for harmol, and 1.66 µM for harmane. Furthermore, these β-carbolines were identified as both substrates and competitive inhibitors of another critical enzyme, CYP2D6. The Ki values for competitive inhibition of CYP2D6 were 20.69 µM for harmaline (B1672942), 36.48 µM for harmine, and 47.11 µM for harmol. These findings suggest a potential for drug-drug interactions if β-carboline-containing substances are co-administered with drugs metabolized by these CYP enzymes.
| Compound | Enzyme | Inhibition Type | Ki Value |
| Harmane | CYP3A4 | Noncompetitive | 1.66 µM |
| Harmol | CYP3A4 | Noncompetitive | 5.13 µM |
| Harmine | CYP3A4 | Noncompetitive | 16.76 µM |
| Harmaline | CYP2D6 | Competitive | 20.69 µM |
| Harmine | CYP2D6 | Competitive | 36.48 µM |
| Harmol | CYP2D6 | Competitive | 47.11 µM |
Topoisomerase I Inhibition
The β-carboline scaffold has been identified as a structural motif capable of inhibiting DNA topoisomerases, enzymes that manage the topology of DNA and are vital for DNA replication and repair. The antitumor activity of some β-carboline derivatives is attributed in part to this mechanism. nih.gov Research has shown that the simple β-carbolines, harman (1-methyl-9H-pyrido[3,4-b]indole) and norharman (9H-pyrido[3,4-b]indole), inhibit the activity of human DNA topoisomerase I. nih.govscispace.com In a DNA relaxation assay, the concentration required to produce a 50% decrease in the formation of relaxed DNA (IC50) was 13.5 µg/ml for harmine, 28.5 µg/ml for harmane, and 140.5 µg/ml for harmaline, demonstrating a clear structure-activity relationship. scispace.com Another study reported ED50 values of 23.8 µg/ml for harman and 34.4 µg/ml for norharman against topoisomerase I. nih.gov This activity suggests that derivatives of 9-Methyl-9H-pyrido[3,4-b]indole could also interfere with DNA replication processes, a mechanism relevant to cancer research.
| Compound | Enzyme | Inhibitory Concentration |
| Harmine | Topoisomerase I | IC50: 13.5 µg/ml |
| Harman | Topoisomerase I | ED50: 23.8 µg/ml; IC50: 28.5 µg/ml |
| Norharman | Topoisomerase I | ED50: 34.4 µg/ml |
| Harmaline | Topoisomerase I | IC50: 140.5 µg/ml |
Acetylcholinesterase (AChE) Inhibition
The β-carboline structure is recognized as a privileged scaffold for developing multitarget agents for neurodegenerative conditions like Alzheimer's disease, partly due to the potential for acetylcholinesterase (AChE) inhibition. acs.org While many β-carboline derivatives show a preference for inhibiting the related enzyme butyrylcholinesterase (BuChE), certain structural modifications can yield potent AChE inhibitors. scielo.brresearchgate.net For instance, studies have explored 6-oxygenated β-carboline and β-carbolinium derivatives, with the charged carbolinium salts demonstrating inhibitory activities comparable to established AChE inhibitors. nih.gov Furthermore, novel bivalent β-carboline derivatives have been shown to be highly potent dual inhibitors of both acetylcholinesterase and the NMDA receptor. researchgate.net A series of designed β-carboline derivatives yielded compounds with significant AChE inhibition, with the most potent derivatives, 4d and 4e, displaying IC50 values of 3.2 µM and 4.8 µM, respectively. researchgate.net This body of research indicates that while 9-Methyl-9H-pyrido[3,4-b]indole itself may not be a primary AChE inhibitor, its core structure serves as a viable template for the design of potent derivatives targeting this enzyme.
| Compound Class/Derivative | Enzyme | IC50 Value/Activity |
| Derivative 4d | AChE | 3.2 µM |
| Derivative 4e | AChE | 4.8 µM |
| Bivalent β-carboline derivative III | AChE | 0.5 nM |
| 6-Oxygenated β-carbolinium salts | AChE & BChE | Activity comparable to galantamine |
Aminopeptidase N Inhibition
Derivatives of the β-carboline scaffold have been successfully developed as potent inhibitors of Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease implicated in cancer progression and tumor angiogenesis. In one study, a tetrahydro-β-carboline scaffold was specifically introduced into the structure of APN inhibitors to occupy a hydrophobic pocket in the enzyme's active site. The resulting synthesized compounds demonstrated potent enzyme inhibitory activities, proving more effective than Bestatin, an approved APN inhibitor, in cell-based enzymatic assays. This research highlights the utility of the β-carboline framework in designing targeted enzyme inhibitors for cancer therapy.
Protein Kinase Inhibition
A crucial aspect of the molecular mechanism of 9-Methyl-9H-pyrido[3,4-b]indole involves the modulation of protein kinase signaling pathways. Its neurostimulative and regenerative effects on dopaminergic neurons are mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov This was demonstrated in studies where the stimulatory effects of 9-Me-BC were completely blocked by LY294002, a known inhibitor of the PI3K/Akt pathway. wikipedia.org
Furthermore, research indicates that the compound's effects on neurite outgrowth and tyrosine hydroxylase expression are decisively influenced by interactions with several tyrosine kinases, including protein kinase A (PKA), protein kinase C (PKC), epidermal growth factor-receptor (EGF-R), and fibroblast growth factor-receptor (FGF-R). The antitumor activity of the broader β-carboline class has also been linked to the inhibition of various protein kinases, such as cyclin-dependent kinases (CDKs), IkappaB kinase (IKK), and Polo-like kinases (PLKs). nih.gov This capacity to modulate multiple kinase pathways underscores the compound's multimodal mechanism of action and its potential to influence complex cellular processes like cell survival, proliferation, and inflammation.
Receptor Interactions and Neuropharmacological Effects
The neuropharmacological profile of 9-Methyl-9H-pyrido[3,4-b]indole (also known as 9-Me-BC) is complex, involving interactions with multiple receptor systems and modulation of key neurotransmitter pathways. These interactions underpin its observed effects on neuronal health and cognitive function.
While the broader class of β-carbolines has been studied for its interaction with benzodiazepine (B76468) receptors, specific data detailing the direct modulatory effects of this compound at this site are not extensively covered in the reviewed literature. Some β-carboline derivatives are known to bind to benzodiazepine receptors, acting as inverse agonists, but the precise action of the 9-methyl variant requires further elucidation. aablocks.commdpi.com Harmane, a closely related compound, is noted to affect various receptors in the brain, including benzodiazepine receptors, contributing to its neuroactive profile. researchgate.net
9-Methyl-9H-pyrido[3,4-b]indole influences the serotonergic system, primarily through its action as a monoamine oxidase (MAO) inhibitor. conductscience.com Specifically, it inhibits MAO-A, the enzyme responsible for the breakdown of serotonin. conductscience.com By impeding this enzyme, 9-Methyl-9H-pyrido[3,4-b]indole can lead to an increase in the synaptic levels of serotonin, a neurotransmitter crucial for regulating mood, sleep, and learning. conductscience.comnih.gov The affinity of related β-carbolines for serotonin receptors has also been noted, suggesting a multifaceted interaction with this neurotransmitter system. researchgate.net
The most pronounced neuropharmacological effects of 9-Methyl-9H-pyrido[3,4-b]indole are observed within the dopaminergic system. It functions as a potent inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 1 µM and 15.5 µM, respectively. nih.gov This inhibition prevents the degradation of amine neurotransmitters, including dopamine and norepinephrine, thereby increasing their availability in the brain. conductscience.comnih.gov
Beyond enzyme inhibition, the compound has been shown to upregulate the expression of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine. conductscience.com Studies indicate that treatment with 9-Methyl-9H-pyrido[3,4-b]indole can lead to elevated dopamine levels in the hippocampus, a brain region critical for learning and memory. conductscience.com Furthermore, its stimulatory effects on dopaminergic neurons appear to be independent of dopamine receptors 2 and 3, as co-treatment with the receptor antagonist sulpiride (B1682569) did not block its effects. nih.gov
DNA Intercalation and Gene Expression Modulation
The β-carboline scaffold, characteristic of 9-Methyl-9H-pyrido[3,4-b]indole, is known to interact directly with genetic material. Derivatives of this class of compounds have demonstrated a capacity for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can physically alter the structure of DNA, leading to functional consequences such as the inhibition of DNA topoisomerases I and II, enzymes essential for DNA replication and transcription. researchgate.net
Harmine, a related β-carboline, and its derivatives exhibit significant DNA intercalation and are effective inhibitors of Topoisomerase I. researchgate.net Introducing specific substituents to the β-carboline nucleus can enhance this affinity for DNA and the subsequent inhibitory effects. researchgate.net
Furthermore, 9-Methyl-9H-pyrido[3,4-b]indole modulates the expression of various genes. In neuronal contexts, it has been shown to stimulate the gene expression of several critical neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial cell line-Derived Neurotrophic Factor (GDNF), and others like Artn, Egln1, and Tgfb2. nih.gov This upregulation of neuroprotective and neuroregenerative genes contributes to its observed effects on neuronal growth and survival. nih.gov The indole (B1671886) moiety itself is recognized as an extracellular signal that can regulate gene expression in various biological systems. nih.gov
Cellular and Molecular Responses to 9-Methyl-9H-pyrido[3,4-B]indole Derivatives in In Vitro Systems
Derivatives of 9H-pyrido[3,4-b]indole have been the subject of extensive research for their potent anti-proliferative and cytotoxic activities across a broad spectrum of human cancer cell lines. nih.govresearchgate.net These compounds exhibit a wide range of antiproliferative activity, with IC50 values ranging from the nanomolar to the micromolar range, indicating significant potency. nih.gov A common mechanistic feature observed for this class of compounds is the induction of a selective cell cycle arrest in the G2/M phase. researchgate.net
One study synthesized a novel series of pyrido[3,4-b]indoles and tested them against various cancer cell lines, including those from colon, pancreatic, breast, and melanoma cancers. nih.govresearchgate.net The results showed potent, broad-spectrum anticancer activity, with IC50 values as low as 80 nM for breast cancer, 130 nM for colon cancer, 130 nM for melanoma, and 200 nM for pancreatic cancer cells. researchgate.netresearchgate.net The study identified that a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at the C6 position yielded the highest potency. nih.govresearchgate.net Conversely, methylation of the N9 nitrogen was found to drastically reduce antiproliferative activity, highlighting the importance of the NH group at this position for potent activity. researchgate.net
The tables below summarize the 50% inhibitory concentration (IC50) values for selected pyrido[3,4-b]indole derivatives against various human cancer cell lines, as reported in a comprehensive study.
Table 1: Antiproliferative IC50 Values (µM) of Pyrido[3,4-b]indole Derivatives Against Colon and Pancreatic Cancer Cell Lines
| Compound | HCT116 (Colon) | HPAC (Pancreatic) | MIA PaCa-2 (Pancreatic) | Panc-1 (Pancreatic) |
|---|---|---|---|---|
| 11 | 0.13 | 0.20 | 0.22 | 1.14 |
| 12 | 0.22 | 0.65 | 0.60 | 3.50 |
| 23 | 28.5 | 44.5 | >50 | >50 |
| 24 | 30.2 | 34.2 | 38.6 | >50 |
| 30 | 3.00 | 25.1 | 29.8 | >50 |
| 31 | 0.70 | 1.20 | 1.40 | 8.90 |
| 34 | 0.82 | 1.50 | 0.58 | 2.10 |
| 43 | 0.75 | 2.47 | 1.70 | 9.83 |
| 44 | 2.90 | 10.5 | 8.50 | 20.3 |
| 45 | 1.50 | 4.80 | 3.90 | 15.2 |
| 46 | 1.90 | 6.50 | 5.20 | 18.5 |
| 48 | 3.50 | 12.5 | 10.5 | 25.3 |
| 49 | 4.20 | 15.2 | 12.8 | 28.9 |
Data sourced from a study on new pyrido[3,4-b]indole derivatives. nih.gov
Table 2: Antiproliferative IC50 Values (µM) of Selected Derivatives Against Breast Cancer Cell Lines
| Compound | MCF-7 | MDA-MB-468 |
|---|---|---|
| 11 | 0.10 | 0.08 |
| 12 | 0.35 | 0.15 |
| 31 | 1.50 | 0.90 |
| 34 | 1.20 | 0.95 |
Data sourced from a study on new pyrido[3,4-b]indole derivatives. nih.gov
Table 3: Antiproliferative IC50 Values (µM) of Selected Derivatives Against Melanoma Cell Lines
| Compound | A375 | WM164 |
|---|---|---|
| 11 | 0.15 | 0.13 |
| 12 | 0.40 | 0.25 |
| 31 | 1.80 | 1.10 |
| 34 | 1.50 | 1.20 |
Data sourced from a study on new pyrido[3,4-b]indole derivatives. nih.gov
These findings underscore the potential of the 9H-pyrido[3,4-b]indole scaffold as a basis for the development of novel therapeutic agents. nih.govresearchgate.net
Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines
Cell Cycle Arrest Mechanisms
Derivatives of the 9H-pyrido[3,4-b]indole scaffold have demonstrated notable anticancer activity by interfering with the cell cycle. A novel series of pyrido[3,4-b]indoles exhibited potent and broad-spectrum anticancer activity, with a key mechanistic feature being a highly selective G2/M cell cycle phase arrest. nih.govnih.gov For instance, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) showed significant potency against various cancer cell lines, including breast, colon, melanoma, and pancreatic cancer, with IC50 values as low as 80 nM. nih.gov Computational docking studies suggest that these compounds may interact with MDM2, a key negative regulator of the p53 tumor suppressor protein. nih.govnih.gov Interestingly, the presence of a methyl group at the N9 position was found to disrupt binding interactions, such as hydrogen bond formation, which could influence the compound's biological activity. nih.govnih.gov
Anti-leishmanial Activity in Parasite Models
Leishmaniasis, a parasitic disease caused by Leishmania species, is a significant global health issue. aablocks.com Several derivatives of 9-Methyl-9H-pyrido[3,4-b]indole have been synthesized and evaluated for their anti-leishmanial properties against both the promastigote and amastigote forms of the parasite. aablocks.comnih.gov A series of piperazinyl-β-carboline-3-carboxamide derivatives, for example, displayed potent inhibition of Leishmania infantum and Leishmania donovani. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the β-carboline ring system significantly influence the anti-leishmanial potency. nih.gov
Table 1: Anti-leishmanial Activity of 9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivatives
| Compound | Target Species | Form | EC50 (µM) |
|---|---|---|---|
| 7c | L. infantum | Promastigote | 3.73 |
| 7c | L. infantum | Amastigote | 2.6 |
| 7d | L. infantum | Promastigote | 1.59 |
| 7d | L. infantum | Amastigote | 1.4 |
| 7d | L. donovani | Promastigote | 0.91 |
| 7d | L. donovani | Axenic Amastigote | 0.9 |
| 7d | L. donovani | Intracellular Amastigote | 1.3 |
| 7g | L. infantum | Promastigote | 1.47 |
| 7g | L. infantum | Amastigote | 1.9 |
| 7g | L. donovani | Promastigote | 5.02 |
| 7g | L. donovani | Axenic Amastigote | 3.8 |
| 7g | L. donovani | Intracellular Amastigote | 6.3 |
| 7h | L. donovani | Promastigote | 4.0 |
| 7h | L. donovani | Axenic Amastigote | 3.5 |
| 7h | L. donovani | Intracellular Amastigote | 7.8 |
| 7n | L. donovani | Promastigote | 4.57 |
| 7n | L. donovani | Axenic Amastigote | 2.2 |
| 7n | L. donovani | Intracellular Amastigote | 5.6 |
Anti-HIV Activity in Cell Cultures
The β-carboline scaffold has also been explored for its potential against the human immunodeficiency virus (HIV). A series of novel β-carboline derivatives were synthesized and evaluated for their inhibitory activity against both HIV-1 and HIV-2 strains. kuleuven.be Notably, several of these compounds displayed selective and potent inhibition of the HIV-2 strain. kuleuven.be For example, (4-(4-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7k) exhibited an EC50 value of 2.6 µM against HIV-2. kuleuven.be The mechanism of this selective anti-HIV-2 activity was investigated, and it was found that these analogues did not inhibit HIV-2 reverse transcriptase in vitro, suggesting a different mode of action. kuleuven.be The development of β-carboline alkaloids for the treatment and prevention of AIDS is also the subject of patent applications. patsnap.com
Table 2: Selective Anti-HIV-2 Activity of β-Carboline Derivatives
| Compound | EC50 (µM) against HIV-2 |
|---|---|
| (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-p-tolylpiperazin-1-yl)methanone (7b) | 3.3 |
| (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7f) | 3.2 |
| (4-(4-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7k) | 2.6 |
| (4-(2-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7l) | 5.4 |
Antioxidant Properties and Reactive Oxygen Species Modulation
Oxidative stress, resulting from an imbalance in reactive oxygen species (ROS), is implicated in various neurodegenerative diseases. nih.gov 9-Methyl-β-carboline has demonstrated significant antioxidant and neuroprotective properties. It has been shown to inhibit the oxidation of the neurotoxin precursor 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to the toxic species MPDP⁺/MPP⁺ in human mitochondria, with an IC50 of 7.3 µM. nih.gov This inhibitory action on monoamine oxidase (MAO) enzymes, particularly MAO-B, suggests a protective effect by reducing the bioactivation of neurotoxins. nih.gov Furthermore, derivatives of the related pyrido[4,3-b]indole structure, such as stobadine, are well-established antioxidants and free radical scavengers, providing further evidence for the antioxidant potential of this class of compounds. nih.gov
Anti-inflammatory Pathways
Neuroinflammation is a key factor in the pathogenesis of several neurodegenerative disorders. 9-Methyl-β-carboline has been shown to possess potent anti-inflammatory effects. nih.govtandfonline.com It acts on multiple targets within the inflammatory cascade by inhibiting the proliferation of microglia, the resident immune cells of the central nervous system. tandfonline.comresearchgate.net By reducing the proliferation and auto-activation of microglia, 9-methyl-β-carboline helps to create an anti-inflammatory environment. researchgate.net This is further supported by its ability to decrease the expression of inflammatory cytokines and their receptors. nih.gov These anti-inflammatory actions contribute to the protection of neurons against degeneration mediated by oxidative stress. researchgate.net
Neuroprotective Mechanisms in Cellular Models
9-Methyl-β-carboline has emerged as a compound with significant neuroprotective and even neuro-regenerative potential. researchgate.net In primary mesencephalic dopaminergic cultures, it has been observed to increase the number of differentiated dopaminergic neurons and stimulate the expression of a wide array of neurotrophic and transcription factors essential for dopaminergic differentiation. nih.gov It has also been shown to protect dopaminergic neurons in acute toxicity models against toxins like lipopolysaccharide. nih.gov Furthermore, in a chronic toxicity model using rotenone, treatment with 9-methyl-β-carboline led to a pronounced regeneration of tyrosine hydroxylase immunoreactive neurons. nih.gov The neuroprotective effects are also linked to the reduction of pro-apoptotic factors in dopaminergic neurons. researchgate.net
Antimicrobial and Antifungal Activity
The β-carboline scaffold has been investigated for its antimicrobial and antifungal properties. Various derivatives have shown activity against a range of pathogenic fungi and bacteria. For instance, a series of β-carboline derivatives were synthesized and tested against several plant pathogenic fungi, with some compounds exhibiting higher activity than the commercial fungicide Carbendazim. acs.org Specifically, compounds T3 and T9 showed potent activity against Botrytis cinerea with EC50 values of 29.35 mg/L and 26.21 mg/L, respectively. acs.org Other studies have reported on the broad-spectrum antifungal activity of C1-substituted acylhydrazone β-carboline derivatives. nih.gov In terms of antibacterial action, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov
**Table 3: Antifungal Activity of β-Carboline Derivatives against *Botrytis cinerea***
| Compound | EC50 (mg/L) |
|---|---|
| T1 | 42.08 |
| T3 | 29.35 |
| T9 | 26.21 |
| Carbendazim (Control) | >50 |
Exploration of Novel Biological Targets
While the neurological effects of 9-Methyl-9H-pyrido[3,4-b]indole (also known as 9-Methyl-β-carboline) are a primary focus of research, scientific investigation has expanded to explore the therapeutic potential of its core structure, the pyrido[3,4-b]indole or β-carboline nucleus, against other biological targets. These explorations have led to the design and synthesis of novel derivatives with activities in areas such as oncology, infectious disease, and agriculture.
Derivatives of the pyrido[3,4-b]indole scaffold have been identified as a novel series of compounds with potent, broad-spectrum anticancer activity. nih.govnih.gov Research has focused on their potential to target aggressive and difficult-to-treat cancers, including metastatic pancreatic cancer, triple-negative breast cancers, and BRAFV600E mutant melanoma. nih.govresearchgate.net
One promising molecular target for this class of compounds is the Murine Double Minute 2 (MDM2) protein. nih.govresearchgate.net The MDM2-p53 pathway is a critical regulator of cell cycle and apoptosis, and its dysregulation is a hallmark of many cancers. nih.gov Computational modeling and docking studies suggest that certain pyrido[3,4-b]indole derivatives can bind to MDM2, potentially inhibiting its interaction with the p53 tumor suppressor protein. nih.govresearchgate.net This interaction is thought to involve hydrogen bonding and hydrophobic interactions within the MDM2 binding pocket. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have revealed that specific substitutions on the β-carboline ring are crucial for anticancer potency. For instance, a 1-naphthyl group at the C1 position combined with a methoxy group at C6 resulted in the highest potency in a series of tested compounds. nih.govnih.gov A mechanistic feature observed for this group of compounds is the induction of a strong and selective G2/M cell cycle phase arrest in cancer cells. nih.govnih.gov
Interestingly, modeling studies have indicated that the presence of a methyl group at the N9 position, as in 9-Methyl-9H-pyrido[3,4-b]indole, could disrupt key binding interactions, such as hydrogen bonds involving the N9 hydrogen, which may reduce efficacy against the MDM2 target. nih.govresearchgate.net
| Cancer Type | IC₅₀ (nM) |
|---|---|
| Breast Cancer | 80 |
| Colon Cancer | 130 |
| Melanoma | 130 |
| Pancreatic Cancer | 200 |
Data sourced from studies on 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, a derivative of the core structure. nih.govnih.gov
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is a significant global health problem for which new therapeutic agents are needed. tandfonline.com The β-carboline scaffold has emerged as a promising starting point for the development of novel anti-leishmanial drugs. nih.govbenthamdirect.com
Synthetic derivatives of β-carbolines have been evaluated for their activity against Leishmania donovani and Leishmania infantum, the causative agents of visceral leishmaniasis. nih.gov Research has shown that modifications at various positions of the β-carboline ring can lead to potent inhibition of both the promastigote (insect) and amastigote (human) stages of the parasite. nih.gov
For example, a series of 1-aryl-β-carboline derivatives were synthesized and tested in vitro against L. donovani. nih.gov Several of these compounds demonstrated significantly greater potency than the standard clinical drug, miltefosine (B1683995). nih.gov One of the most active compounds identified had an IC₅₀ value of 2.16 ± 0.26 μM. nih.gov Another study focusing on β-carboline ester analogues identified a lead compound with an EC₅₀ of 3.36 μM against the amastigote form of L. infantum, which was more potent than miltefosine (EC₅₀ 4.80 μM). tandfonline.com Computational studies suggest that these compounds may act by inhibiting essential parasite enzymes like trypanothione (B104310) reductase. tandfonline.com
| Derivative Class | Target Species | Most Potent Compound (IC₅₀/EC₅₀ in µM) | Standard Drug (Miltefosine) (IC₅₀/EC₅₀ in µM) |
|---|---|---|---|
| 1-Aryl-β-carbolines | L. donovani | 2.16 | 12.07 |
| β-Carboline Esters | L. infantum (amastigote) | 3.36 | 4.80 |
| Piperazinyl-β-carboline-3-carboxamides | L. infantum (amastigote) | 1.40 | Not Reported |
Data compiled from multiple studies on different derivative classes. tandfonline.comnih.govnih.gov
The β-carboline alkaloid structure is also being explored for its potential in agriculture as a lead for developing new fungicidal agents against plant pathogenic fungi. nih.govbohrium.com These natural products and their synthetic derivatives have shown inhibitory activity against a range of fungi that cause significant crop damage. bohrium.comsemanticscholar.org
A series of β-carboline derivatives were designed and evaluated for their fungicidal properties against fungi such as Rhizoctonia solani and Oospora citriaurantii. nih.govsemanticscholar.org The research demonstrated that substitutions at the C3 position of the β-carboline ring can significantly influence antifungal activity. nih.gov Some derivatives exhibited broad-spectrum fungicidal activity, while others showed selectivity toward specific fungal species. nih.govsemanticscholar.org
For example, one study found that a derivative, N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (Compound F4), exhibited excellent broad-spectrum fungicidal activity in vitro. semanticscholar.org In in vivo tests, this compound showed significant curative (92.59%) and protective (59.26%) activities against Peronophythora litchii. semanticscholar.org Another synthetic derivative, 8-nitroharmane, was found to be a potent inhibitor of Cryptococcus neoformans and Cryptococcus gattii, pathogenic fungi that can cause severe infections in humans. nih.gov
| Compound | Target Fungi | Observed Activity |
|---|---|---|
| Compound F4 | P. litchii | 92.59% curative activity in vivo |
| Compound F5 | R. solani | 53.35% inhibition (higher than validamycin) |
| Compound F16 | O. citriaurantii | 43.28% inhibition |
| 8-Nitroharmane | Cryptococcus spp. | Significant inhibition (MIC = 40 μg/mL) |
Data sourced from studies on various synthetic β-carboline derivatives. semanticscholar.orgnih.gov
Future Research Directions and Therapeutic Potential of 9 Methyl 9h Pyrido 3,4 B Indole Hydrochloride Derivatives
Development of Selective Modulators Based on the Pyrido[3,4-B]indole Scaffold
The therapeutic efficacy of compounds derived from the pyrido[3,4-b]indole scaffold is highly dependent on the nature, number, and position of their substituents. researchgate.net Structure-activity relationship (SAR) studies are crucial for developing selective modulators targeting specific biological pathways while minimizing off-target effects.
Research has shown that substitutions at various positions of the β-carboline nucleus—specifically at C1, C3, C6, and N9—are critical for tailoring the compound's activity. For instance, in the development of antifilarial agents, the presence of a carbomethoxy group at position C3 and an aryl substituent at C1 was found to significantly enhance activity. nih.gov Similarly, for anti-leishmanial agents based on the 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole structure, SAR studies revealed that para-substitution with methoxy (B1213986) and chloro groups on the C1-phenyl ring enhanced the inhibition of Leishmania promastigotes. aablocks.comnih.gov
Conversely, in the context of anticancer activity targeting the MDM2-p53 interaction, an N9-methyl group was found to disrupt critical hydrogen-bond interactions, suggesting that for this specific target, an unsubstituted N9 position is preferred. nih.govnih.govresearchgate.net This highlights the nuanced role of the N9-methylation in modulating biological activity, which varies depending on the target protein's binding pocket. Future development will focus on leveraging these SAR insights to design derivatives with improved selectivity for targets such as specific kinases, receptors, or parasitic enzymes. nih.gov
Exploration of Combination Therapies with 9-Methyl-9H-pyrido[3,4-B]indole Derivatives
The potent and specific mechanisms of action exhibited by 9-Methyl-9H-pyrido[3,4-b]indole derivatives make them promising candidates for combination therapies. While specific studies on combination regimens are still emerging, the rationale for their use is strong. For example, derivatives that induce a strong and selective G2/M cell cycle arrest in cancer cells could be combined with DNA-damaging agents that are most effective during the S-phase, potentially leading to synergistic cytotoxicity. nih.govresearchgate.net
Similarly, pyrido[3,4-b]indol-1-one derivatives identified as Bruton's tyrosine kinase (BTK) inhibitors could be used alongside other targeted therapies or conventional chemotherapeutics in the treatment of lymphomas and autoimmune diseases. nih.gov The development of estrogen receptor modulators from this scaffold also opens the door for combination treatments in hormone-dependent cancers. google.com Future research will likely involve screening these derivatives in combination with established drugs to identify synergistic interactions, overcome drug resistance, and potentially reduce the required doses of highly toxic agents.
Advanced In Vitro and Ex Vivo Research Models for Biological Evaluation
The biological evaluation of 9-Methyl-9H-pyrido[3,4-b]indole hydrochloride and its derivatives has utilized a diverse array of sophisticated research models to determine their efficacy and mechanism of action.
For anticancer research, a broad panel of human cancer cell lines has been employed, including:
Colon Cancer: HCT116 nih.govresearchgate.net
Pancreatic Cancer: HPAC, MIA PaCa-2, and Panc-1 nih.govresearchgate.net
Breast Cancer: MCF-7 and MDA-MB-468 nih.govresearchgate.net
Melanoma: A375 and WM164 nih.govresearchgate.net
Lung Cancer: A549 nih.govresearchgate.net
Prostate Cancer: LNCaP, DU145, and PC3 nih.govresearchgate.net
Lymphoma: U-937 and Ramos cells nih.gov
In the field of parasitology, in vitro models have been essential for evaluating anti-leishmanial activity. These include assays against both the promastigote and amastigote (both axenic and intracellular) life stages of Leishmania donovani and Leishmania infantum. nih.gov For antifilarial research, in vivo models using various parasitic worms such as Acanthoeilonema viteae, Litomosoides carinii, and Brugia malayi have been instrumental. nih.gov
Further in vivo evaluation has been conducted using xenograft mouse models, such as the U-937 xenograft model, to confirm the antitumor potency of these compounds in a living system. nih.gov
Investigation of Pharmacological Efficacy in Pre-clinical Disease Models
Pre-clinical studies have demonstrated the significant therapeutic potential of 9-Methyl-9H-pyrido[3,4-b]indole derivatives across several major disease categories.
Cancer: Derivatives of the pyrido[3,4-b]indole scaffold have shown potent, broad-spectrum anticancer activity against aggressive solid tumors. nih.govresearchgate.net Optimized compounds have exhibited IC50 values in the nanomolar range. nih.govnih.govresearchgate.net A key mechanistic feature identified for some of these compounds is the induction of a strong, selective G2/M cell cycle phase arrest. nih.govresearchgate.net Computational modeling and docking studies suggest that some derivatives may act as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy. nih.govresearchgate.net Furthermore, other modified scaffolds have been developed as potent non-covalent inhibitors of Bruton's tyrosine kinase (BTK), showing efficacy in lymphoma cell lines and a xenograft mouse model. nih.gov
Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives in Cancer Cell Lines
| Cell Line | Cancer Type | Potency (IC50) |
|---|---|---|
| Breast Cancer Cells | Breast | Down to 80 nM |
| HCT116 | Colon | Down to 130 nM |
| Melanoma Cells | Melanoma | Down to 130 nM |
| Pancreatic Cancer Cells | Pancreas | Down to 200 nM |
Parasitic Infections: The β-carboline framework is a known source of anti-infective agents. researchgate.net A series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives were designed and synthesized, demonstrating potent anti-leishmanial activity. nih.gov Certain compounds showed highly effective inhibition of both Leishmania donovani and Leishmania infantum parasites at sub-micromolar concentrations, in some cases proving more potent than the standard drugs pentamidine (B1679287) and miltefosine (B1683995). nih.gov Additionally, other substituted 9H-pyrido[3,4-b]indoles have been identified as potential lead compounds in antifilarial chemotherapy, showing significant macrofilaricidal (adult worm-killing) and microfilaricidal activity against several parasitic worm species in in vivo models. nih.gov
Anti-leishmanial Activity of a Lead 9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivative (Compound 7d)
| Parasite Form | Species | Potency (EC50) |
|---|---|---|
| Promastigotes | L. donovani | 0.91 µM |
| Axenic Amastigotes | L. donovani | 0.9 µM |
| Intracellular Amastigotes | L. donovani | 1.3 µM |
| Promastigotes | L. infantum | 1.59 µM |
| Amastigotes | L. infantum | 1.4 µM |
Neurodegeneration: The pyrido[3,4-b]indole scaffold is also being explored for its therapeutic applications in treating cognitive, psychotic, and neuronal disorders. google.com The structural similarity of β-carbolines to neurotransmitters suggests they may interact with central nervous system receptors and enzymes. smolecule.com Research into β-carboline derivatives has noted their potential as inhibitors of enzymes like monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative diseases. smolecule.comnih.gov While this area holds promise, further pre-clinical studies are needed to establish the specific efficacy of this compound derivatives in models of neurodegeneration.
Addressing Discrepancies and Refining Understanding of Biological Activities
A critical aspect of future research is to reconcile the varying effects of specific chemical modifications across different biological targets. A salient example is the methylation at the N9 position of the pyrido[3,4-b]indole ring.
In computational docking studies targeting the MDM2 protein, the presence of an N9-methyl group was shown to disrupt favorable binding interactions, specifically by preventing hydrogen bond formation that would otherwise involve the N9 hydrogen. nih.govresearchgate.net This suggests that for developing MDM2 inhibitors from this scaffold, N9-methylation is detrimental.
However, in stark contrast, numerous 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives have demonstrated potent anti-leishmanial activity. nih.gov This discrepancy underscores that the optimal substitution pattern is entirely dependent on the specific molecular target. The binding pocket of the relevant leishmanial enzyme likely accommodates or even favors the N9-methyl group, whereas the MDM2 binding site does not.
Refining the understanding of these biological activities will require integrated approaches. Combining computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping with empirical testing will be essential. nih.gov Such studies will help visualize the influence of electronic and hydrophobic effects of different substitutions, fostering the lead optimization process and enabling the rational design of next-generation derivatives with enhanced potency and target selectivity. nih.gov
Q & A
Q. How should researchers design dose-response studies for MAO-A inhibition assays?
- Use recombinant human MAO-A enzyme with kynuramine as a substrate. Measure inhibition via fluorescence (λex=310 nm, λem=400 nm). Compare IC50 values to reference inhibitors (e.g., clorgyline). Account for non-specific binding by including harmane controls .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported neurotoxic thresholds across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
